molecular formula C9H7FN2O3 B13290046 3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

Cat. No.: B13290046
M. Wt: 210.16 g/mol
InChI Key: HLILPBHDKMCBTB-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a fluorine atom at the 3-position, a prop-2-yn-1-yloxy group at the 2-position, and an amino group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-fluoropyridine, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with propargyl bromide to introduce the prop-2-yn-1-yloxy group.

    Carboxylation: Finally, the compound is carboxylated at the 4-position to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The prop-2-yn-1-yloxy group allows for covalent modification of the target proteins, leading to irreversible inhibition. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid
  • 3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-5-carboxylic acid
  • 4-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

Uniqueness

3-Fluoro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is unique due to the specific positioning of the fluorine atom and the prop-2-yn-1-yloxy group, which confer distinct chemical and biological properties. This compound exhibits higher binding affinity and selectivity for certain molecular targets compared to its analogs, making it a valuable tool in scientific research.

Properties

Molecular Formula

C9H7FN2O3

Molecular Weight

210.16 g/mol

IUPAC Name

3-fluoro-2-(prop-2-ynoxyamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7FN2O3/c1-2-5-15-12-8-7(10)6(9(13)14)3-4-11-8/h1,3-4H,5H2,(H,11,12)(H,13,14)

InChI Key

HLILPBHDKMCBTB-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC=CC(=C1F)C(=O)O

Origin of Product

United States

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